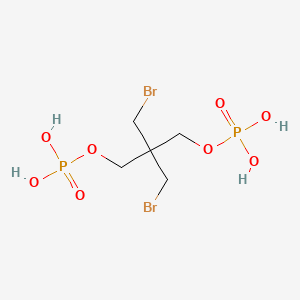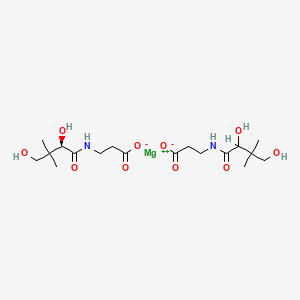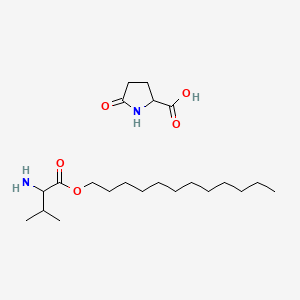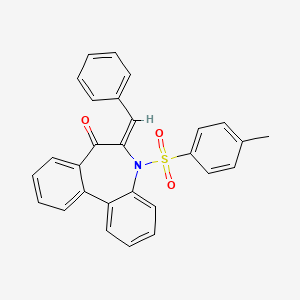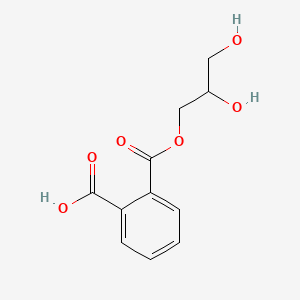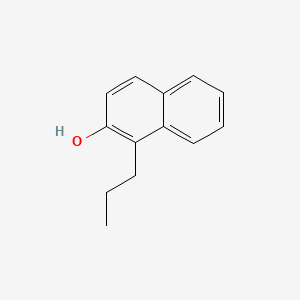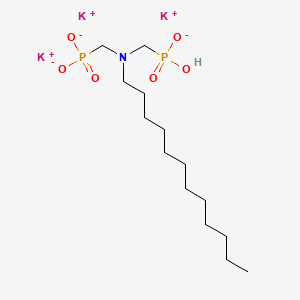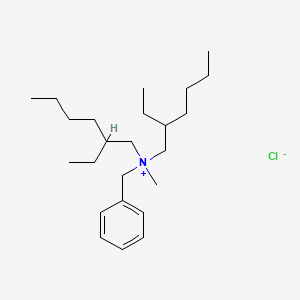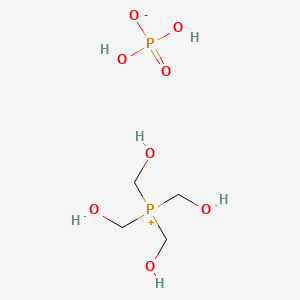
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate is an organophosphorus compound known for its applications in various fields, including chemistry, biology, and industry. It is a white, water-soluble salt that has garnered interest due to its unique chemical properties and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:
PH3+4H2C=O+HCl→[P(CH2OH)4]Cl
This reaction yields tetrakis(hydroxymethyl)phosphonium chloride, which can then be converted to the dihydrogen phosphate form through further reactions .
Industrial Production Methods
In industrial settings, the synthesis of tetrakis(hydroxymethyl)phosphonium compounds often involves the use of high-concentration phosphine in off-gas streams. The reaction is catalyzed by copper chloride (CuCl2) and conducted at a reaction temperature of 60°C . This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) for reduction and various oxidizing agents for oxidation. The reactions are typically conducted under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include tris(hydroxymethyl)phosphine and phosphine oxide derivatives, which have applications in various fields .
科学研究应用
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate has a wide range of scientific research applications:
作用机制
The mechanism by which tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate exerts its effects involves its ability to react with primary and secondary amines of various amino acids. This reaction forms stable complexes that can be used in various applications, such as cell encapsulation and drug delivery . The compound’s ability to form covalent bonds with amines makes it a versatile cross-linking agent in protein-based materials .
相似化合物的比较
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Uniqueness
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate is unique due to its specific chemical structure, which allows it to form stable complexes with a wide range of biomolecules. This property makes it particularly useful in applications requiring stable and biocompatible materials .
属性
CAS 编号 |
34762-86-2 |
|---|---|
分子式 |
C4H14O8P2 |
分子量 |
252.10 g/mol |
IUPAC 名称 |
dihydrogen phosphate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H12O4P.H3O4P/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H3,1,2,3,4)/q+1;/p-1 |
InChI 键 |
VSILTKFIPVZOAK-UHFFFAOYSA-M |
规范 SMILES |
C(O)[P+](CO)(CO)CO.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


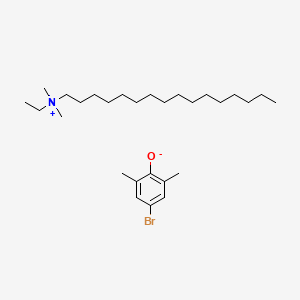

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
